Azasetron-d3 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

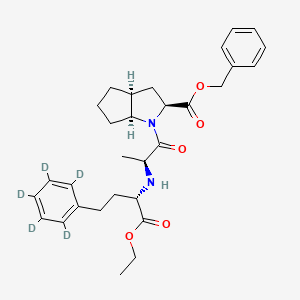

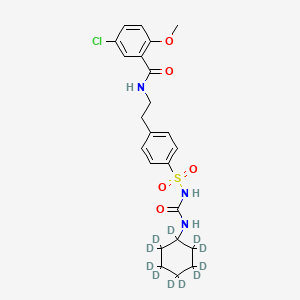

Azasetron-d3 Hydrochloride is the deuterium labeled Azasetron Hydrochloride . It is used in the management of nausea and vomiting induced by cancer chemotherapy . It is given in a usual dose of 10 mg once daily by mouth or intravenously .

Molecular Structure Analysis

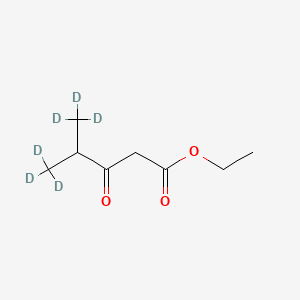

The molecular formula of this compound is C16¹³CH18D3Cl2N3O3 . The molecular weight is 390.28 .科学的研究の応用

Synthesis of Azasetron Hydrochloride

The synthesis of Azasetron Hydrochloride from methyl salicylate involves multiple steps, including chlorination, nitration, reduction, cyclization, methylation, hydrolysis, and finally, HCl salt formation. This process outlines a complex synthesis pathway yielding Azasetron Hydrochloride with an overall yield of 37% (Yuan Zhe, 2006).

Pharmacokinetics of Azasetron Hydrochloride

The pharmacokinetics of Azasetron Hydrochloride in rabbits were explored using HPLC to estimate blood concentrations, revealing a two-compartment model for the drug's absorption and elimination. These findings provide a basis for clinical administration and further pharmacological studies (X. Wen & Zhang Dan, 2007).

Analytical Determination in Biological Samples

A method for determining Azasetron Hydrochloride in rabbit plasma using liquid chromatography tandem mass spectrometry (LC-MS/MS) was developed. This sensitive and selective method showcases the analytical capabilities for quantifying Azasetron Hydrochloride in pharmacokinetic research, providing a foundation for similar methodologies in studying Azasetron-d3 Hydrochloride (G. Lin et al., 2011).

Clinical Pharmacokinetics and Metabolites

Investigating the clinical pharmacokinetics and metabolites of Azasetron Hydrochloride after intravenous infusion in healthy volunteers highlighted the drug's absorption, distribution, and elimination dynamics. Around 12% of Azasetron Hydrochloride was discharged through urine, indicating its efficacy and providing insight into its metabolic pathways in humans (Dai Bin, 2011).

HPLC Method for Determination in Injections

A high-performance liquid chromatography (HPLC) method was established for the determination of Azasetron Hydrochloride and Sodium Chloride Injection. This method proved to be simple, accurate, and repeatable, essential for quality control and could be adapted for research applications involving this compound (Tu Wun-sheng, 2010).

作用機序

Target of Action

Azasetron-d3 Hydrochloride primarily targets the 5-HT3 receptors . These receptors are a type of serotonin receptor found predominantly in the digestive tract and the central nervous system. They play a crucial role in the regulation of the gut-brain axis, mood, and cognition .

Mode of Action

This compound acts as a 5-HT3 receptor antagonist . This means it binds to these receptors and blocks their activation by serotonin. This action can inhibit the transmission of signals that trigger nausea and vomiting, which is why Azasetron is commonly used as an antiemetic .

Biochemical Pathways

For instance, it can influence the modulation of the rostral ventromedial medulla, a key area involved in pain transmission .

Pharmacokinetics

Azasetron has a bioavailability of 90% , indicating a high level of absorption into the body. It is excreted at a rate of 60-70% , suggesting a relatively rapid elimination from the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of nausea and vomiting, particularly those induced by cancer chemotherapy . Additionally, it has been suggested that Azasetron has a potent antimitogenic and apoptotic effect on cancer cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, a study found that the drug’s content decreased markedly when stored outdoors or in an indoor condition with the window open . Therefore, it is recommended that this compound should be stored and used indoors with the window closed .

Safety and Hazards

生化学分析

Biochemical Properties

Azasetron-d3 Hydrochloride interacts with serotonin 3 receptors, acting as an antagonist . This interaction plays a crucial role in its function as an antiemetic. The nature of these interactions involves the compound binding to the receptors, thereby inhibiting their activity.

Cellular Effects

This compound has been shown to have potent antimitogenic and apoptotic effects on cancer cell lines . It influences cell function by interacting with serotonin 3 receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to serotonin 3 receptors, acting as an antagonist . This binding interaction inhibits the activity of these receptors, leading to its antiemetic effects. It may also influence gene expression and enzyme activity within cells.

特性

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-3-oxo-4-(trideuteriomethyl)-1,4-benzoxazine-8-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKBKPJYAHLQP-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675645 |

Source

|

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-(~2~H_3_)methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216505-58-6 |

Source

|

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-(~2~H_3_)methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)